molecular formula C12H26O2Si B3075253 3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol CAS No. 1028748-71-1

3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol

Cat. No. B3075253
M. Wt: 230.42 g/mol
InChI Key: NWGYQIGHKXTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

The title compound was prepared in 35% yield from 1,3-cyclohexanediol by a procedure analogous to Intermediate 28, Step A. 1H NMR (300 MHz, CDCl3): δ 4.0-4.2 (m, 1H), 3.8-3.95 (m, 1H), 1.3-2.4 (m, 9H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:8])[CH2:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]1.[Si:9](OC1CCC(N2CC(B3OC(C)(C)C(C)(C)O3)=CN2)C1)([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10]>>[C:12]([Si:9]([CH3:11])([CH3:10])[O:7][CH:3]1[CH2:4][CH2:5][CH2:6][CH:1]([OH:8])[CH2:2]1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)O)O
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CC(CC1)N1NC=C(C1)B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1CC(CCC1)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.